Product packaging for Benzenesulfinanilide(Cat. No.:CAS No. 14933-97-2)

Benzenesulfinanilide

Cat. No.: B15075224
CAS No.: 14933-97-2
M. Wt: 217.29 g/mol
InChI Key: VLJMBCZQJWXJAW-UHFFFAOYSA-N
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Description

Benzenesulfinanilide (C₁₂H₁₁NOS) is a sulfinylamine derivative characterized by a benzene ring attached to a sulfinyl (S=O) group and an aniline moiety. While direct data on its synthesis and applications are sparse in the provided evidence, its structural analogs—particularly benzenesulfonamides—are extensively studied for their roles in carbonic anhydrase inhibition and antimicrobial activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NOS B15075224 Benzenesulfinanilide CAS No. 14933-97-2

Properties

CAS No.

14933-97-2

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-phenylbenzenesulfinamide

InChI

InChI=1S/C12H11NOS/c14-15(12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H

InChI Key

VLJMBCZQJWXJAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfinanilide can be synthesized through several methods. One common method involves the reaction of isothiocyanatobenzene with mafenide hydrochloride, forming benzenesulfonamide as an intermediate, which then undergoes cyclization to form the final product. Another method involves the use of phosphorus pentachloride and sodium benzenesulfonate, which are heated together to produce benzenesulfonyl chloride, followed by a reaction with aniline to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfinanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfinic acids.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfinanilide has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Functional Analogues

Benzenesulfinanilide belongs to a broader class of sulfonamide/sulfinylamine derivatives. Key structural analogs include:

Compound Molecular Formula Key Functional Groups Applications/Studies
This compound C₁₂H₁₁NOS S=O, aniline Limited direct studies
Benzenesulfonamide C₆H₅SO₂NH₂ SO₂, primary amide Carbonic anhydrase inhibitors
Benzylaminoethyureido-Benzenesulfonamide C₁₆H₁₈N₄O₃S SO₂, ureido tail Enzyme inhibition (e.g., CA IX/XII)
Diamide-Based Benzenesulfonamide Varies SO₂, diamide substituents Selective targeting of tumor-associated isoforms
Key Observations:
  • Sulfinyl vs. Sulfonyl Groups : this compound’s sulfinyl group (S=O) contrasts with the sulfonyl group (SO₂) in benzenesulfonamides. This difference impacts electron distribution and binding affinity to biological targets like carbonic anhydrases .

Physicochemical Properties

Data from NIST (evidence 9) and screening studies (evidence 6) highlight critical differences:

Property This compound (Estimated) Benzenesulfonamide (Measured)
Molecular Weight 233.29 g/mol 173.19 g/mol
Solubility Low (hydrophobic S=O/aniline) Moderate (polar SO₂/NH₂)
Melting Point Not reported ~156°C

Notes:

  • This compound’s hydrophobicity may limit solubility in aqueous media, whereas benzenesulfonamides are more polar due to the SO₂ group .
  • Substituents like diamides or ureido chains in analogs improve solubility and bioavailability .
Carbonic Anhydrase Inhibition:
  • Benzenesulfonamides: Exhibit nanomolar IC₅₀ values against CA isoforms (e.g., CA II: 12 nM ).
  • This compound: No direct inhibition data available, but its sulfinyl group may reduce binding affinity compared to sulfonamides due to weaker hydrogen bonding .
Antimicrobial Activity:
  • Diamide-based benzenesulfonamides show potent activity against E. coli and S. aureus (MIC: 4–8 μg/mL) .
  • This compound’s activity remains unstudied, though its aniline moiety could confer bacteriostatic properties .

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